4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazoline core structure, which is a fused bicyclic system containing a benzene ring and a pyrimidine ring The presence of a piperazine ring substituted with a 5-methylpyrimidin-2-yl group adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by the piperazine moiety.
Substitution with 5-Methylpyrimidin-2-yl Group: The final step involves the substitution of the piperazine ring with the 5-methylpyrimidin-2-yl group, which can be achieved through various coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the 5-methylpyrimidin-2-yl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine: A compound with a similar piperazine and pyrimidine structure, used as a GRP119 agonist for diabetes treatment.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Another piperazine-pyrimidine derivative used in chemical synthesis.
Uniqueness
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of a quinazoline core with a piperazine ring substituted with a 5-methylpyrimidin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22N6 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C17H22N6/c1-13-10-18-17(19-11-13)23-8-6-22(7-9-23)16-14-4-2-3-5-15(14)20-12-21-16/h10-12H,2-9H2,1H3 |
InChI Key |
OKOJOPSQCZDONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Origin of Product |
United States |
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